molecular formula C11H11BrO3 B8758113 Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate

Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate

Cat. No.: B8758113
M. Wt: 271.11 g/mol
InChI Key: MWGGZHVZWMWMRW-UHFFFAOYSA-N
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Description

Methyl 2-((4-bromophenyl)(hydroxy)methyl)acrylate is a useful research compound. Its molecular formula is C11H11BrO3 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)-hydroxymethyl]prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3

InChI Key

MWGGZHVZWMWMRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.46 g (13.3 mmol) of 4-bromobenzaldehyde, 1.0 mL (11.1 mmol) of methyl acrylate and 125 mg (1.11 mmol) of 1,4-diazobicyclo[2.2.2]octane in 5 mL MeOH was stirred at ambient temperature for 46 hr. The solvent was evaporated and the residue taken up in EtOAc. The organics were washed with 0.5 N HCl (aq), then with brine, and concentrated. The residue was purified by silica gel chromatography (120 g of silica gel eluting with 0-30% EtOAc in hexanes over 45 minutes) to give 1.42 g (40%) of methyl 2-[(4-bromophenyl)(hydroxy)methyl]-2-propenoate as a clear oil. 1H NMR (400 MHz, CDCl3): δ 7.47 (d, J=2 Hz, 2H), 7.27 (d, J=2 Hz, 2H), 6.33 (s, 1H), 5.82 (s, 1H), 5.51 (d, J=5 Hz, 1H), 3.72 (s, 3H), 3.07 (d, J=5 Hz, 1H). ESI-LCMS m/z 293 (M+Na)+.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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